molecular formula C9H16ClN B6276363 1-ethynyl-N-methylcyclohexan-1-amine hydrochloride CAS No. 2763755-53-7

1-ethynyl-N-methylcyclohexan-1-amine hydrochloride

Cat. No.: B6276363
CAS No.: 2763755-53-7
M. Wt: 173.7
InChI Key:
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Description

1-ethynyl-N-methylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C9H16ClN It is a derivative of cyclohexanamine, featuring an ethynyl group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethynyl-N-methylcyclohexan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which is converted to cyclohexanone oxime.

    Reduction: The oxime is reduced to cyclohexylamine using a reducing agent such as lithium aluminum hydride.

    Alkylation: Cyclohexylamine is then alkylated with methyl iodide to form N-methylcyclohexylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-ethynyl-N-methylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Alkyl halides or acyl chlorides are often used as reagents.

Major Products

    Oxidation: The major product is a ketone or aldehyde.

    Reduction: The major product is an alkane.

    Substitution: The major products are substituted amines or amides.

Scientific Research Applications

1-ethynyl-N-methylcyclohexan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethynyl-N-methylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions with biological molecules. The methyl group on the nitrogen atom can influence the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride
  • 1-ethynyl-4-methylcyclohexan-1-amine hydrochloride

Comparison

1-ethynyl-N-methylcyclohexan-1-amine hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and development.

Properties

CAS No.

2763755-53-7

Molecular Formula

C9H16ClN

Molecular Weight

173.7

Purity

95

Origin of Product

United States

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